3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
Overview
Description
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a diethylcarbamoyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid typically involves the following steps:
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Formation of the Phenylboronic Acid Intermediate: : The initial step involves the preparation of the phenylboronic acid intermediate. This can be achieved through the reaction of an aryl halide with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is generally carried out under mild conditions, such as room temperature, in a suitable solvent like tetrahydrofuran (THF).
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Introduction of the Diethylcarbamoyl Group: : The diethylcarbamoyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the phenylboronic acid intermediate with diethylcarbamoyl chloride in the presence of a base, such as triethylamine, to form the desired product.
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Fluorination: : The final step involves the introduction of the fluorine atom. This can be achieved through electrophilic fluorination using a fluorinating agent, such as Selectfluor, under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Suzuki-Miyaura Coupling: : 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is commonly used in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction typically proceeds under mild conditions and results in the formation of a new carbon-carbon bond.
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Oxidation: : The compound can undergo oxidation reactions to form the corresponding boronic acid derivatives. Common oxidizing agents include hydrogen peroxide and sodium perborate.
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Substitution: : The fluorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Fluorinating Agents: Such as Selectfluor for introducing fluorine atoms.
Oxidizing Agents: Hydrogen peroxide and sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Boronic Acid Derivatives: Formed through oxidation reactions.
Substituted Phenylboronic Acids: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is used as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.
Biology
The compound has potential applications in the development of boron-containing drugs. Boronic acids are known to inhibit proteasomes, which are involved in protein degradation. This property is exploited in the design of anticancer agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid involves its interaction with specific molecular targets. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in the inhibition of enzymes, such as proteasomes, by forming stable complexes with their active sites. The compound’s fluorine atom can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(methylsulfonyl)phenylboronic acid
- 3-(Dimethylcarbamoyl)-5-fluorobenzeneboronic acid
- 4-Fluoro-2-(methylthio)phenylboronic acid
Uniqueness
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid stands out due to the presence of the diethylcarbamoyl group, which imparts unique steric and electronic properties. This makes it more versatile in certain chemical reactions compared to its analogs. Additionally, the fluorine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
[3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8/h5-7,16-17H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFQDNPXVAYCOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)N(CC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661216 | |
Record name | [3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-64-8 | |
Record name | [3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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